molecular formula C16H18O5 B2879022 ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate CAS No. 251361-29-2

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B2879022
CAS No.: 251361-29-2
M. Wt: 290.315
InChI Key: OQZCNKKWUHVSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative with a complex molecular structure Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the coumarin core. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxyl group on the coumarin ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the coumarin core.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxyl group can yield coumarin derivatives with increased oxidation states.

  • Reduction: Reduction of the carbonyl group can result in the formation of hydroxycoumarins.

Scientific Research Applications

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has found applications in various scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of other coumarin derivatives, which are used in organic synthesis and material science.

  • Biology: Coumarin derivatives exhibit biological activities, such as antiviral, anti-inflammatory, and antioxidant properties, making them valuable in biological research.

  • Medicine: This compound and its derivatives have been studied for their potential therapeutic effects, including anticancer and antimicrobial activities.

  • Industry: Coumarin derivatives are used in the fragrance and flavor industry due to their pleasant aroma and taste.

Mechanism of Action

The mechanism by which ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the coumarin ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the coumarin core can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is similar to other coumarin derivatives, such as umbelliferone and scopoletin. its unique structural features, including the presence of the ethyl ester group and the specific substitution pattern on the coumarin ring, distinguish it from other compounds in this class. These structural differences contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-20-14(18)8-6-12-9(2)11-5-7-13(17)10(3)15(11)21-16(12)19/h5,7,17H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCNKKWUHVSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.